![molecular formula C23H15Cl2N3O B12479268 N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B12479268.png)
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline is a complex organic compound that features a benzimidazole moiety and a chromenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline typically involves the condensation of 2-aminobenzimidazole with a suitable chromenone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and chromenylidene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the chromenylidene group may interact with cellular receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole share the benzimidazole core structure.
Chromenone derivatives: Compounds such as flavonoids and coumarins have structural similarities with the chromenylidene group.
Uniqueness
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline is unique due to its combined benzimidazole and chromenylidene moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C23H15Cl2N3O |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6,8-dichloro-N-(3-methylphenyl)chromen-2-imine |
InChI |
InChI=1S/C23H15Cl2N3O/c1-13-5-4-6-16(9-13)26-23-17(22-27-19-7-2-3-8-20(19)28-22)11-14-10-15(24)12-18(25)21(14)29-23/h2-12H,1H3,(H,27,28) |
InChI Key |
DKMBIBLDQNZJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479190.png)
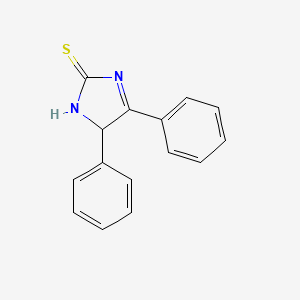
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12479200.png)


![Acetamide, N-[1,2,3,4-tetrahydro-1-(2-furoyl)-2-methyl-4-quinolinyl]-N-phenyl-](/img/structure/B12479221.png)
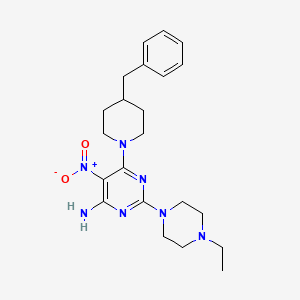
![N-(1-methoxypropan-2-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12479241.png)
![N-[3-(Dimethylamino)propyl]-2-[N-(2-methylphenyl)benzenesulfonamido]acetamide](/img/structure/B12479243.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12479246.png)
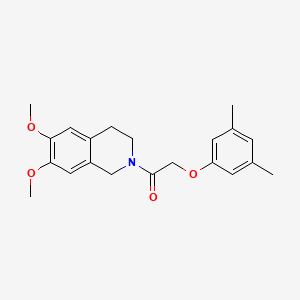
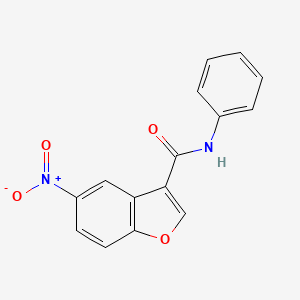
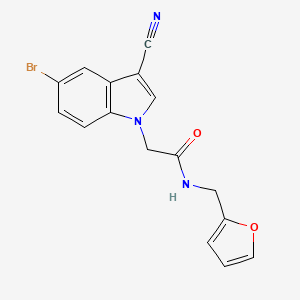
![2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B12479288.png)
